Cas no 23275-49-2 (1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-)

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an amine group at the 3-position and a 4-pyridinyl moiety at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. Its oxadiazole ring contributes to stability and hydrogen-bonding capabilities, while the pyridinyl group enhances solubility and coordination potential. The compound is particularly useful in the synthesis of pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents, due to its ability to act as a bioisostere for amide or ester functionalities. Its well-defined reactivity profile allows for selective modifications, facilitating diverse applications in drug discovery and functional materials.
1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- structure
23275-49-2 structure
商品名:1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-
CAS番号:23275-49-2
MF:C7H6N4O
メガワット:162.14874
CID:251908
PubChem ID:28875352

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- 化学的及び物理的性質

名前と識別子

    • 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-
    • 1,2,4-Oxadiazole,3-amino-5-(4-pyridyl)- (8CI)
    • 5-PYRIDIN-4-YL-1,2,4-OXADIAZOL-3-AMINE
    • AKOS013003154
    • AT37655
    • TS-00110
    • 23275-49-2
    • 5-(pyridin-4-yl)-1,2,4-oxadiazol-3-amine
    • DTXSID40651732
    • 1,2,4-Oxadiazol-3-amine, 5-(4-pyridinyl)-
    • MDL: MFCD09864897
    • インチ: InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
    • InChIKey: RTTFXGPZQFFCPN-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CN=C1)C2=NC(=N)NO2

計算された属性

  • せいみつぶんしりょう: 162.054
  • どういたいしつりょう: 162.054
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.4

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM515320-1g
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
23275-49-2 95%
1g
$348 2024-07-28
Chemenu
CM515320-5g
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
23275-49-2 95%
5g
$1044 2024-07-28

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- 関連文献

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-に関する追加情報

Introduction to 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl) and Its Significance in Modern Chemical Research

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl) (CAS No. 23275-49-2) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound belongs to the oxadiazole family, which is well-known for its broad spectrum of applications in medicinal chemistry. The presence of both amine and pyridine functional groups in its molecular structure enhances its reactivity and makes it a valuable scaffold for the development of novel therapeutic agents.

The oxadiazole core in 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl) is a six-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This unique arrangement imparts remarkable stability and electronic characteristics to the molecule, making it an attractive candidate for further functionalization. The amine group at the 3-position and the pyridine moiety at the 5-position provide additional sites for chemical modification, enabling the synthesis of derivatives with tailored biological properties.

In recent years, there has been a surge in research focused on developing new pharmacophores that can interact with biological targets in innovative ways. The 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl) scaffold has emerged as a promising candidate due to its ability to modulate various biological pathways. Studies have shown that oxadiazole derivatives exhibit a wide range of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The pyridine group in particular has been identified as a key pharmacophore that can enhance binding affinity and selectivity when incorporated into drug molecules.

One of the most compelling aspects of 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl) is its potential as a lead compound for drug discovery. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in cancer progression. For instance, recent studies have demonstrated that derivatives of this compound can inhibit kinases and other enzymes that are overexpressed in tumor cells. These findings highlight the compound's promise as a starting point for developing next-generation anticancer therapies.

The synthesis of 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyridine group at the 5-position adds complexity to the synthetic route but also enhances the compound's potential biological activity. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies.

Advances in computational chemistry have further accelerated the discovery process by allowing researchers to predict the biological activity of 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl) derivatives before they are synthesized. Molecular modeling techniques have been used to identify optimal binding interactions with target proteins, guiding the design of more effective drug candidates. This interdisciplinary approach combines experimental chemistry with computational biology to streamline drug development pipelines.

The potential applications of 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl) extend beyond oncology. Emerging research suggests that this compound may also have applications in treating neurological disorders. The ability of oxadiazole derivatives to cross the blood-brain barrier makes them particularly interesting for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown that certain derivatives can modulate neurotransmitter systems involved in these diseases.

In conclusion,1,2,4-Oxadiazol-3-amine, particularly its derivative with a pyridine group at position 5 (CAS No. 23275-49-2), represents a significant advancement in medicinal chemistry. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play an important role in addressing some of the most challenging diseases faced by humanity today.

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